molecular formula C15H12Br2N2O2 B5157171 N-(3-acetylphenyl)-N'-(2,4-dibromophenyl)urea

N-(3-acetylphenyl)-N'-(2,4-dibromophenyl)urea

Cat. No. B5157171
M. Wt: 412.08 g/mol
InChI Key: NVBYNIWJSJPMTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-N'-(2,4-dibromophenyl)urea, commonly known as DBU, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. DBU belongs to the class of urea-based compounds and has been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of DBU is not fully understood. However, studies have suggested that DBU exerts its biological effects by inhibiting the activity of certain enzymes and proteins involved in various cellular pathways. DBU has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs has been shown to induce apoptosis in cancer cells, making DBU a potential anticancer agent.
Biochemical and Physiological Effects:
DBU has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi, and reduce inflammation. DBU has also been found to have a neuroprotective effect, where it protects neurons from oxidative stress and cell death.

Advantages and Limitations for Lab Experiments

One of the major advantages of using DBU in lab experiments is its high degree of purity. DBU can be synthesized with a high degree of purity, making it an ideal compound for use in various biological assays. However, one of the limitations of using DBU is its low solubility in water, which can make it difficult to use in certain assays.

Future Directions

There are several future directions for research on DBU. One potential direction is to investigate the potential of DBU as an anticancer agent. Further studies are needed to determine the mechanism of action of DBU and to evaluate its efficacy in treating various types of cancer. Another potential direction is to investigate the potential of DBU as a neuroprotective agent. Studies are needed to determine the mechanism of action of DBU in protecting neurons from oxidative stress and cell death. Finally, further studies are needed to evaluate the safety and toxicity of DBU in humans, which will be critical for its potential use as a therapeutic agent.

Synthesis Methods

The synthesis of DBU can be achieved through the reaction of 3-acetylphenyl isocyanate and 2,4-dibromophenyl isocyanate in the presence of a suitable base. The reaction yields DBU as a white crystalline solid with a high degree of purity.

Scientific Research Applications

DBU has been extensively studied for its potential application in the treatment of various diseases. It has been found to exhibit significant antitumor, antifungal, and anti-inflammatory activities. DBU has also been investigated for its potential as an anticancer agent, where it has shown promising results in both in vitro and in vivo studies.

properties

IUPAC Name

1-(3-acetylphenyl)-3-(2,4-dibromophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Br2N2O2/c1-9(20)10-3-2-4-12(7-10)18-15(21)19-14-6-5-11(16)8-13(14)17/h2-8H,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBYNIWJSJPMTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)NC2=C(C=C(C=C2)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Acetylphenyl)-3-(2,4-dibromophenyl)urea

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